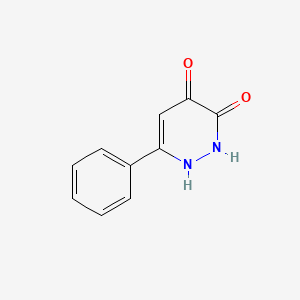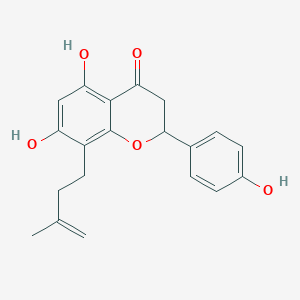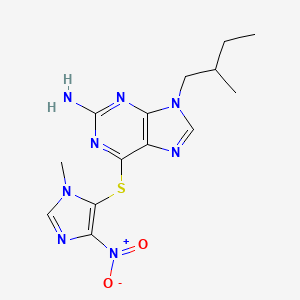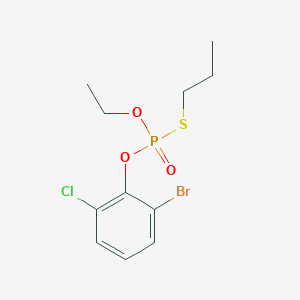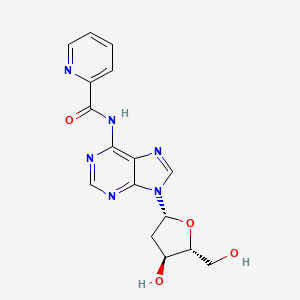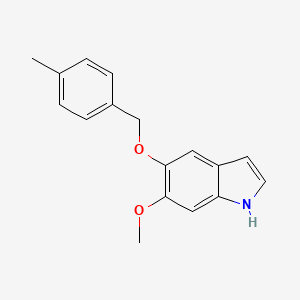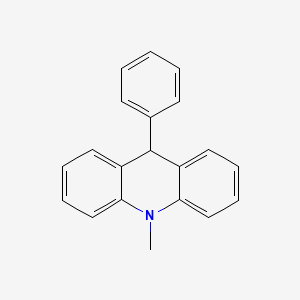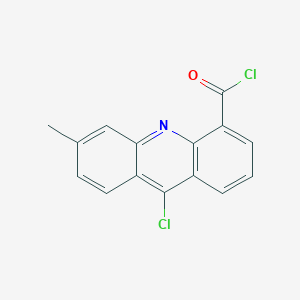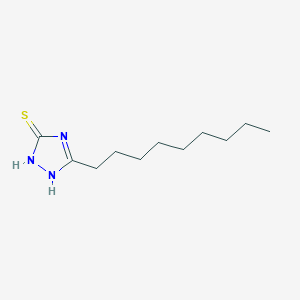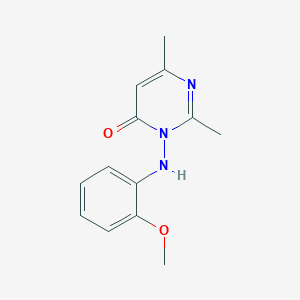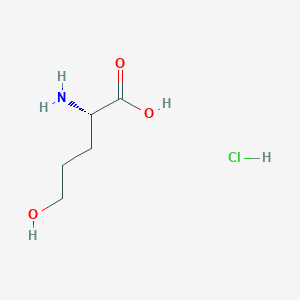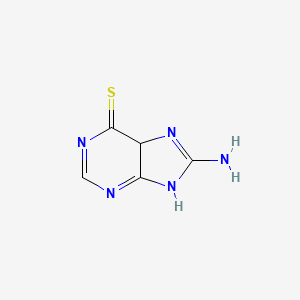
8-amino-5H-purine-6(9H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-amino-5H-purine-6(9H)-thione is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by the presence of an amino group at the 8th position and a thione group at the 6th position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-5H-purine-6(9H)-thione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino-substituted pyrimidine derivative, the compound can be synthesized through a series of reactions involving thiolation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
8-amino-5H-purine-6(9H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
8-amino-5H-purine-6(9H)-thione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in nucleic acid chemistry.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 8-amino-5H-purine-6(9H)-thione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or modulate the activity of specific enzymes, leading to various biological effects. The thione group may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-mercaptopurine: Another purine derivative with a thione group at the 6th position, used as a chemotherapy agent.
8-azaguanine: A purine analog with an amino group at the 8th position, studied for its antiviral properties.
Uniqueness
8-amino-5H-purine-6(9H)-thione is unique due to the specific positioning of the amino and thione groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H5N5S |
|---|---|
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
8-amino-5,9-dihydropurine-6-thione |
InChI |
InChI=1S/C5H5N5S/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1-2H,(H3,6,7,8,9,10,11) |
Clave InChI |
ZTFVTUDFLKWMBN-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=S)C2C(=N1)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


